
Dimethyl (2-nitroethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-nitroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-nitroethyl moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl (2-nitroethyl)phosphonate can be synthesized through several methods. One common approach involves the Michael addition of dimethyl phosphite to nitroalkenes under basic conditions. The reaction typically proceeds smoothly in the presence of a strong base such as sodium hydride or potassium tert-butoxide, yielding the desired product in good yields .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (2-nitroethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Dimethyl (2-aminoethyl)phosphonate.
Substitution: Various substituted phosphonates.
Hydrolysis: Dimethyl phosphonic acid.
Applications De Recherche Scientifique
Dimethyl (2-nitroethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (2-nitroethyl)phosphonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amine, which can then participate in further chemical transformations. The phosphonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
- Dimethyl methylphosphonate
- Diethyl (2-nitroethyl)phosphonate
- Dimethyl (2-chloroethyl)phosphonate
Comparison: Dimethyl (2-nitroethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct reactivity compared to other similar compounds. For instance, dimethyl methylphosphonate lacks the nitro group, making it less reactive in reduction reactions. Diethyl (2-nitroethyl)phosphonate, on the other hand, has a similar structure but with ethyl groups instead of methyl groups, which can influence its reactivity and solubility .
Propriétés
Numéro CAS |
59344-69-3 |
|---|---|
Formule moléculaire |
C4H10NO5P |
Poids moléculaire |
183.10 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-2-nitroethane |
InChI |
InChI=1S/C4H10NO5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3 |
Clé InChI |
ZRHCKZPAMCZKHA-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
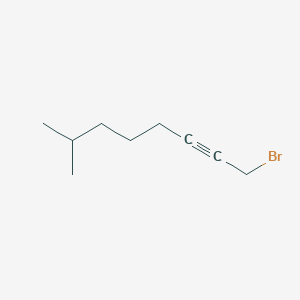
![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

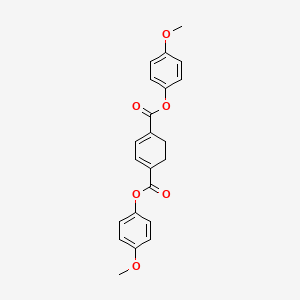
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)
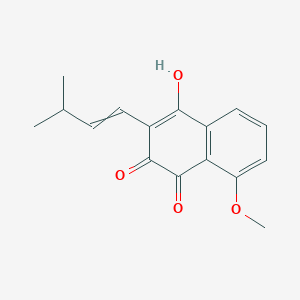
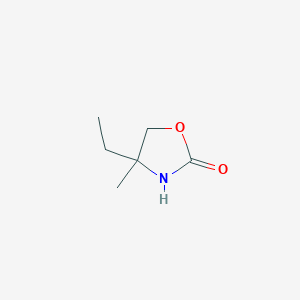

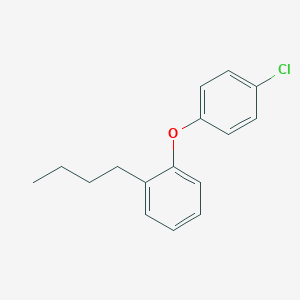
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
